Cas no 54311-48-7 (5-Chloro-4-hydroxy-2H-chromen-2-one)
5-Chloro-4-hydroxy-2H-chromen-2-one Chemical and Physical Properties
Names and Identifiers
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- 5-chloro-4-hydroxy-2h-chromen-2-one
- 5-chloro-4-hydroxychromen-2-one
- 5-chloro-4-hydroxycoumarin
- Y9414
- IEAZCJCNBVWFII-UHFFFAOYSA-N
- RP04061
- SY130838
- 5-Chloro-4-hydroxy-2H-1-benzopyran-2-one
- 4-Hydroxy-5-chloro-2H-1-benzopyran-2-one
- CS-0143975
- 54311-48-7
- DB-129317
- MFCD08234778
- CS-12691
- DTXSID70715836
- AMY38386
- AKOS006286238
- A913791
- SCHEMBL3910257
- AC2063
- J-517363
- 5-Chloro-4-hydroxy-2H-chromen-2-one
-
- MDL: MFCD08234778
- Inchi: 1S/C9H5ClO3/c10-5-2-1-3-7-9(5)6(11)4-8(12)13-7/h1-4,11H
- InChI Key: IEAZCJCNBVWFII-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC2=C1C(=CC(=O)O2)O
Computed Properties
- Exact Mass: 195.99300
- Monoisotopic Mass: 195.9927217g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 262
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46.5
- XLogP3: 1.9
Experimental Properties
- PSA: 50.44000
- LogP: 2.15200
5-Chloro-4-hydroxy-2H-chromen-2-one Customs Data
- HS CODE:2932209090
- Customs Data:
China Customs Code:
2932209090Overview:
2932209090. Other lactones. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932209090. other lactones. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Chloro-4-hydroxy-2H-chromen-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY130838-0.25g |
5-Chloro-4-hydroxy-2H-chromen-2-one |
54311-48-7 | ≥95% | 0.25g |
¥1400.00 | 2024-07-10 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY130838-1g |
5-Chloro-4-hydroxy-2H-chromen-2-one |
54311-48-7 | ≥95% | 1g |
¥3300.00 | 2024-07-10 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY130838-5g |
5-Chloro-4-hydroxy-2H-chromen-2-one |
54311-48-7 | ≥95% | 5g |
¥6511.00 | 2024-07-10 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y12515-5g |
5-Chloro-4-hydroxy-2H-chromen-2-one |
54311-48-7 | 95% | 5g |
¥13959.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y12515-1g |
5-Chloro-4-hydroxy-2H-chromen-2-one |
54311-48-7 | 95% | 1g |
¥4959.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y12515-250mg |
5-Chloro-4-hydroxy-2H-chromen-2-one |
54311-48-7 | 95% | 250mg |
¥2109.0 | 2023-09-05 | |
| Chemenu | CM286338-250mg |
5-Chloro-4-hydroxy-2H-chromen-2-one |
54311-48-7 | 97% | 250mg |
$*** | 2023-03-30 | |
| Chemenu | CM286338-1g |
5-Chloro-4-hydroxy-2H-chromen-2-one |
54311-48-7 | 97% | 1g |
$*** | 2023-03-30 | |
| eNovation Chemicals LLC | D686317-0.25g |
5-Chloro-4-hydroxy-2H-chromen-2-one |
54311-48-7 | 95% | 0.25g |
$185 | 2024-07-20 | |
| eNovation Chemicals LLC | D686317-1g |
5-Chloro-4-hydroxy-2H-chromen-2-one |
54311-48-7 | 95% | 1g |
$430 | 2024-07-20 |
5-Chloro-4-hydroxy-2H-chromen-2-one Suppliers
5-Chloro-4-hydroxy-2H-chromen-2-one Related Literature
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Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
Additional information on 5-Chloro-4-hydroxy-2H-chromen-2-one
5-Chloro-4-hydroxy-2H-chromen-2-one: A Comprehensive Overview
The compound with CAS No 54311-48-7, commonly referred to as 5-Chloro-4-hydroxy-2H-chromen-2-one, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of chromones, which are aromatic heterocyclic compounds with a benzene ring fused to a gamma-pyrone ring. The presence of a chlorine atom at the 5-position and a hydroxyl group at the 4-position introduces unique chemical properties and biological activities that make it a subject of extensive research.
Chromones are naturally occurring compounds found in various plants and have been studied for their potential therapeutic applications. The 5-Chloro-4-hydroxy-2H-chromen-2-one structure is particularly interesting due to its ability to undergo various chemical transformations, making it a valuable intermediate in organic synthesis. Recent studies have highlighted its role in the development of novel drug candidates, particularly in the areas of anti-inflammatory and antioxidant therapies.
One of the most notable aspects of 5-Chloro-4-hydroxy-2H-chromen-2-one is its bioactivity. Researchers have demonstrated that this compound exhibits significant antioxidant properties, which are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. These findings have implications for its potential use in preventing oxidative stress-related diseases such as cardiovascular disorders and neurodegenerative conditions.
In addition to its antioxidant activity, 5-Chloro-4-hydroxy-2H-chromen-2-one has also been investigated for its anti-inflammatory effects. Experimental studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and interleukin-6, which are key players in inflammatory diseases like arthritis and inflammatory bowel disease. These results suggest that it could serve as a lead compound for developing new anti-inflammatory agents.
The synthesis of 5-Chloro-4-hydroxy-2H-chromen-2-one involves a series of well-defined organic reactions. Typically, it is prepared through the condensation of chloro-substituted aromatic aldehydes with appropriate enolates or enolate equivalents. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final product. Recent advancements in catalytic methods have further optimized these synthesis pathways, making them more efficient and environmentally friendly.
From an analytical standpoint, 5-Chloro-4-hydroxy-2H-chromen-2-one can be characterized using a variety of spectroscopic techniques such as UV-vis spectroscopy, IR spectroscopy, and NMR spectroscopy. These methods provide insights into its molecular structure, functional groups, and stereochemistry. High-resolution mass spectrometry (HRMS) is also employed to confirm its molecular formula and molecular weight.
The pharmacokinetic properties of 5-Chloro-4-hydroxy-2H-chromen-2-one are another area of active research. Studies have shown that this compound exhibits moderate oral bioavailability, which is essential for its potential use as an oral medication. However, further research is needed to optimize its pharmacokinetic profile, particularly in terms of improving its solubility and reducing potential drug-drug interactions.
In terms of applications, 5-Chloro-4-hydroxy-2H-chromen-2-one has shown promise in the field of drug delivery systems. Its ability to form stable complexes with various biomolecules makes it a potential candidate for targeted drug delivery. Researchers are exploring its use as a carrier for anticancer drugs, where it could enhance drug efficacy while minimizing side effects.
Looking ahead, the future of 5-Chloro-4-hydroxy-2H-chromen-2-one lies in its continued exploration as a lead compound for drug discovery. With ongoing advancements in medicinal chemistry and computational modeling techniques, it is likely that new derivatives will be developed with enhanced biological activities and reduced toxicity profiles.
In conclusion, 5-Chloro-4-hydroxy
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